Product packaging for 2-(2-Ethoxyphenyl)-1,3-benzothiazole(Cat. No.:CAS No. 6265-58-3)

2-(2-Ethoxyphenyl)-1,3-benzothiazole

Cat. No.: B14721645
CAS No.: 6265-58-3
M. Wt: 255.3 g/mol
InChI Key: HZZMUHABLZJHFB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-1,3-benzothiazole is a synthetic small molecule based on the privileged benzothiazole scaffold, a fused bicyclic structure known for its versatile pharmacological potential and significant research value in developing new therapeutic agents . Benzothiazole derivatives are extensively investigated for their anti-inflammatory and analgesic properties; specific analogs have demonstrated potent activity in preclinical models, showing significant inhibition of paw edema and pain response, with their mechanism often involving strong binding affinity to key enzyme targets like cyclooxygenase-2 (COX-2) . This compound is also of substantial interest in anticancer research, as structurally similar benzothiazoles exhibit selective and potent antiproliferative effects against various human cancer cell lines, including lung (A549, H1299) and epidermoid carcinoma (A431), through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like AKT and ERK . Furthermore, the benzothiazole nucleus is a key structural component in research concerning multifunctional agents, with some derivatives displaying concurrent antioxidant, UV-filtering, and antimicrobial activities, making them candidates for development in dermatological research and cosmeceuticals . The core scaffold's synthetic accessibility and tunability allow for extensive structure-activity relationship (SAR) studies, particularly through substitutions on the benzothiazole ring and the pendant phenyl group, enabling the optimization of potency, selectivity, and physicochemical properties for advanced pharmacological investigation . As a chemical tool, this compound serves researchers in hit-to-lead optimization, mechanistic studies, and as a building block for constructing more complex molecules for biological screening. This product is intended for research and further manufacturing use only, strictly within a laboratory setting, and is not for diagnostic or therapeutic applications of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NOS B14721645 2-(2-Ethoxyphenyl)-1,3-benzothiazole CAS No. 6265-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6265-58-3

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NOS/c1-2-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-15/h3-10H,2H2,1H3

InChI Key

HZZMUHABLZJHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Contextual Framework and Significance of Benzothiazole Scaffolds in Medicinal Chemistry

Importance of Heterocyclic Systems in Modern Drug Discovery and Development

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are a cornerstone of modern drug discovery and development. mdpi.com Their prevalence is so significant that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. researchgate.net This widespread use is attributable to their remarkable structural diversity and functional adaptability. mdpi.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties that are crucial for biological activity. These properties include the modulation of solubility, lipophilicity, polarity, and the capacity for hydrogen bonding, all of which are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. researchgate.net

The versatility of heterocyclic systems allows medicinal chemists to create a vast array of molecular frameworks that can be finely tuned to interact with specific biological targets like proteins, enzymes, and nucleic acids. mdpi.com This "fine-tuning" is essential in the lead optimization phase of drug development, where initial "hit" compounds are systematically modified to enhance their therapeutic properties and minimize adverse effects. mdpi.com Furthermore, heterocyclic scaffolds provide a valuable platform for developing novel therapeutic agents to combat challenges such as drug resistance. By synthesizing structurally distinct analogs, researchers can explore alternative mechanisms of action and identify compounds with potent activity against resistant pathogens or cancer cells. mdpi.com

The 1,3-Benzothiazole Nucleus as a Privileged Structure in Organic and Medicinal Chemistry

Among the vast number of heterocyclic systems, the 1,3-benzothiazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. unisi.it This designation signifies its recurring presence in a multitude of biologically active compounds across a wide range of therapeutic areas. The benzothiazole (B30560) scaffold is associated with an impressive spectrum of pharmacological activities, including but not limited to:

Antitumor semanticscholar.orgresearchgate.net

Antimicrobial semanticscholar.org

Antifungal semanticscholar.org

Anti-inflammatory semanticscholar.org

Anticonvulsant semanticscholar.org

Antidiabetic nih.gov

Antiviral nih.gov

Antioxidant semanticscholar.org

Antitubercular nih.gov

Antimalarial nih.gov

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. pharmacyjournal.in The C-2 position of the benzothiazole ring is a particularly important site for substitution, and modifications at this position have been a key strategy in the development of potent therapeutic agents. pharmacyjournal.inresearchgate.net The versatility of the benzothiazole scaffold is further demonstrated by its presence in several commercially available drugs, such as Riluzole (used to treat amyotrophic lateral sclerosis) and Frentizole (an antiviral and immunosuppressive agent). researchgate.net

The following table provides a summary of various pharmacological activities associated with the 1,3-benzothiazole nucleus:

Pharmacological ActivityReference
Antitumor semanticscholar.orgresearchgate.net
Antimicrobial semanticscholar.org
Antifungal semanticscholar.org
Anti-inflammatory semanticscholar.org
Anticonvulsant semanticscholar.org
Antidiabetic nih.gov
Antiviral nih.gov
Antioxidant semanticscholar.org
Antitubercular nih.gov
Antimalarial nih.gov

Rationale for Investigating 2-(2-Ethoxyphenyl)-1,3-benzothiazole within Benzothiazole Research

The investigation of specific 2-arylbenzothiazole derivatives, such as this compound, is a logical progression within the broader field of benzothiazole research. The rationale for synthesizing and evaluating this particular compound stems from the well-established principle that substitutions on the 2-phenyl ring can dramatically influence the biological activity of the benzothiazole scaffold. pharmacyjournal.in

Research has consistently shown that the nature and position of functional groups on the 2-aryl moiety are critical determinants of pharmacological effect. For example, studies on various 2-arylbenzothiazoles have demonstrated potent and selective antitumor activity. nih.gov The compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, for instance, exhibited exquisitely potent antiproliferative activity against several human cancer cell lines. nih.gov This highlights the significance of alkoxy (such as methoxy (B1213986) and ethoxy) substituents on the phenyl ring in conferring potent biological activity.

Furthermore, computational and experimental studies have indicated that electron-donating substituents on the 2-aryl ring can contribute to the antioxidant properties of benzothiazole derivatives. researchgate.net The ethoxy group (-OCH2CH3) in the ortho-position of the phenyl ring in this compound is an electron-donating group. Therefore, a primary rationale for investigating this compound is to explore how this specific substitution pattern modulates the biological and pharmacological properties of the benzothiazole nucleus. The synthesis and evaluation of such targeted derivatives allow for a systematic exploration of structure-activity relationships (SAR), which is fundamental to the design of more effective and selective therapeutic agents. researchgate.net The study of compounds like this compound contributes to a deeper understanding of the molecular features required for a desired therapeutic effect within the benzothiazole class of compounds.

Synthetic Methodologies for 2 2 Ethoxyphenyl 1,3 Benzothiazole and Analogues

Classical and Contemporary Approaches for 1,3-Benzothiazole Ring Formation

The formation of the 1,3-benzothiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been developed and refined over the years.

One of the most fundamental and widely utilized methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and a suitable carbonyl compound, such as an aldehyde, carboxylic acid, or acyl chloride. mdpi.comijper.org This reaction proceeds through a well-established three-stage pathway:

Formation of an imine thiophenol (a Schiff base) from the reaction of the amino group of 2-aminothiophenol with the carbonyl group.

Intramolecular cyclization of the imine thiophenol to form a benzothiazolidine intermediate. mdpi.com

Oxidative dehydrogenation of the benzothiazolidine to yield the final aromatic 2-substituted benzothiazole (B30560). mdpi.comresearchgate.net

Specifically for 2-(2-Ethoxyphenyl)-1,3-benzothiazole, the carbonyl precursor is 2-ethoxybenzaldehyde (B52182). The reaction involves heating a mixture of 2-aminothiophenol and 2-ethoxybenzaldehyde, often in the presence of a catalyst or an oxidizing agent to facilitate the final aromatization step. organic-chemistry.orgmdpi.com Various green synthetic protocols have been developed, for instance, heating the reactants in glycerol (B35011), which serves as a biodegradable and high-boiling solvent. mdpi.com

To enhance efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have emerged as a powerful strategy for benzothiazole synthesis. nih.gov These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. journals.co.za

One such approach involves the reaction of 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea (B124793) in the presence of a suitable catalyst. nanomaterchem.com Another innovative one-pot method combines biocatalysis with visible-light photoredox catalysis. This dual catalytic system can achieve very high yields in remarkably short reaction times under an air atmosphere, highlighting a green and efficient pathway to 2-substituted benzothiazoles. nih.gov These multicomponent strategies offer a versatile platform for generating a library of benzothiazole derivatives by varying the aldehyde precursor. nanomaterchem.comacs.org

Targeted Synthesis Strategies for Introducing the Ethoxyphenyl Moiety at the C-2 Position

The direct introduction of the 2-ethoxyphenyl group at the C-2 position of the benzothiazole ring is most effectively achieved by using 2-ethoxybenzaldehyde as the starting carbonyl precursor in the condensation reaction with 2-aminothiophenol. mdpi.commdpi.com The choice of reaction conditions and catalysts is crucial for optimizing the yield and purity of the final product, this compound.

A diverse array of catalytic systems and reaction conditions has been explored to facilitate the synthesis of 2-aryl benzothiazoles, including the target compound. These methods aim to improve reaction rates, increase yields, and promote environmentally benign processes.

Catalyst-free systems have been developed, utilizing dimethyl sulfoxide (B87167) (DMSO) as the solvent and air as the terminal oxidant. organic-chemistry.org This approach is operationally simple and avoids the use of potentially toxic and expensive metal catalysts. Other methodologies employ various catalysts, ranging from simple Lewis acids like molecular iodine to sophisticated nanocatalysts. mdpi.comacs.org Microwave-assisted synthesis, often under solvent-free conditions, has also proven to be a rapid and efficient method for this transformation. journals.co.zatku.edu.tw

The table below summarizes various catalytic systems and conditions used for the synthesis of 2-aryl benzothiazoles, which are applicable for the synthesis of this compound.

Catalyst/SystemSolvent/ConditionsKey AdvantagesReference
Air/DMSODMSO, 60 °CCatalyst-free, simple, environmentally friendly organic-chemistry.org
Cu(II)-containing nano-silica triazine dendrimerNot specifiedHigh yields (87–98%), short reaction times (15–90 min) mdpi.com
Phosphonium acidic ionic liquidSolvent-free, 120 °CHigh yields (75–92%), reusable catalyst mdpi.com
MoO3 nanorodsSolvent-freeRecyclable catalyst, mild conditions, green strategy mdpi.com
L-Proline / MicrowaveSolvent-freeGreen, inexpensive, rapid tku.edu.tw
Nickel CatalystDioxane, 120 °CInexpensive, reusable catalyst researchgate.netdntb.gov.ua

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule. journals.co.zajyoungpharm.org The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). jyoungpharm.org

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data. researchgate.netamazonaws.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzothiazole ring system and the 2-ethoxyphenyl substituent.

Benzothiazole Protons: The four protons on the benzo part of the benzothiazole ring typically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). rsc.orgnih.gov

Ethoxyphenyl Protons: The protons of the ethoxy group will present as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) in the upfield region of the spectrum. The four protons on the phenyl ring will appear as multiplets in the aromatic region. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Benzothiazole Carbons: The carbon atoms of the benzothiazole core, including the characteristic C-2 carbon involved in the linkage to the ethoxyphenyl group, will have distinct chemical shifts. amazonaws.comnih.gov

Ethoxyphenyl Carbons: The carbons of the ethoxyphenyl ring and the ethoxy side chain will also show characteristic signals, confirming the presence and connectivity of this substituent. amazonaws.com

The table below outlines the expected ¹H NMR spectral data for this compound based on its structure and data from analogous compounds.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
Aromatic (Benzothiazole & Phenyl rings)~7.0 - 8.5Multiplets (m)8H
Methylene (-OCH₂-)~4.0 - 4.3Quartet (q)2H
Methyl (-CH₃)~1.3 - 1.6Triplet (t)3H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. In the context of this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of the key structural motifs that constitute the benzothiazole core and its substituents.

The IR spectrum of a 2-arylbenzothiazole derivative displays a series of absorption bands that correspond to specific stretching and bending vibrations. The C=N stretching vibration of the thiazole (B1198619) ring is a particularly important diagnostic peak, typically appearing in the region of 1640-1536 cm⁻¹. researchgate.netresearchgate.net The aromatic C=C stretching vibrations from both the benzene (B151609) and phenyl rings are observed in the 1600-1448 cm⁻¹ range. researchgate.netresearchgate.net

For this compound specifically, the presence of the ethoxy group gives rise to characteristic C-O stretching bands. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are typically found in the 1250-1000 cm⁻¹ region. wpmucdn.comorgchemboulder.com Furthermore, C-H stretching vibrations associated with the aromatic rings appear above 3000 cm⁻¹, while those of the aliphatic ethyl group are found just below 3000 cm⁻¹. orgchemboulder.comvscht.cz The C-S stretching vibration, integral to the thiazole ring, can be more difficult to assign as it may appear in the fingerprint region (below 1000 cm⁻¹), which is often complex. researchgate.net

The table below summarizes the characteristic IR absorption peaks crucial for the identification of this compound and related compounds.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Alkyl C-HStretch3000 - 2850Medium
C=N (Thiazole Ring)Stretch1640 - 1536Medium
C=C (Aromatic Ring)Stretch1600 - 1448Medium to Strong
C-O-C (Ether)Asymmetric & Symmetric Stretch1320 - 1000Strong
Aromatic C-HOut-of-Plane Bend900 - 675Strong

Data compiled from multiple sources. researchgate.netresearchgate.netwpmucdn.comorgchemboulder.comvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of 2-arylbenzothiazoles under mass spectrometric conditions often involves characteristic cleavages of the heterocyclic ring and the substituent groups. nih.govnih.gov The stability of the benzothiazole ring system means that the molecular ion is often one of the most abundant peaks in the spectrum. sapub.org

Key fragmentation pathways for 2-arylbenzothiazole derivatives may include:

Cleavage of the thiazole ring : This can lead to the formation of characteristic fragment ions. For instance, cleavage of the 1,2-bond of the thiazole ring has been observed in some derivatives. nih.gov

Loss of substituents : The ethoxy group in this compound can undergo fragmentation, such as the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if applicable, followed by the loss of a carbonyl group (CO).

Formation of stable ions : The fragmentation process typically leads to the formation of stable carbocations and radical cations. The benzothiazole cation itself or substituted benzofuran-like ions can be prominent fragments. benthamopen.com

By analyzing the mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions, the elemental composition can be confirmed (using high-resolution mass spectrometry), and the connectivity of the molecule can be pieced together, thus confirming the identity of this compound. jyoungpharm.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols in Benzothiazole Chemistry

The synthesis of benzothiazole derivatives has traditionally involved methods that may use hazardous solvents, high temperatures, and stoichiometric reagents, which are inconsistent with the principles of green chemistry. airo.co.in Consequently, significant research efforts have been directed towards developing more environmentally benign and sustainable synthetic protocols. airo.co.inmdpi.com

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applied to benzothiazole synthesis include:

Use of Greener Solvents : Replacing volatile organic compounds (VOCs) with environmentally friendly solvents is a primary goal. Water, glycerol, and ionic liquids have been successfully used as alternative reaction media for the synthesis of 2-arylbenzothiazoles. rsc.orgnih.govnih.gov Glycerol, for example, is non-toxic, biodegradable, and has a low vapor pressure, making it an excellent green solvent. nih.gov

Catalysis : The use of catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. mdpi.commdpi.com Various catalysts, including copper-based systems and acidic catalysts supported on silica (B1680970) gel, have been developed for benzothiazole synthesis. mdpi.comorgchemres.org

Energy Efficiency : Alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields in shorter time frames and with lower energy consumption compared to conventional heating methods. rsc.orgorganic-chemistry.orgbohrium.comtandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot, multi-component reactions are particularly advantageous in this regard. mdpi.comnih.gov

The table below presents a comparison of conventional and green synthetic protocols for the synthesis of 2-arylbenzothiazoles.

ParameterConventional MethodGreen/Sustainable Protocol
Solvent Toluene, DMF, or other VOCs mdpi.comWater, Glycerol, Ionic Liquids, or solvent-free conditions airo.co.innih.govnih.gov
Catalyst Often requires stoichiometric reagents or no catalyst at high temperatures mdpi.comRecyclable heterogeneous catalysts (e.g., SnP₂O₇), biocatalysts (laccases), or catalyst-free systems in green solvents mdpi.comnih.gov
Energy Source Conventional heating (reflux) mdpi.comMicrowave irradiation, Ultrasonic irradiation mdpi.comrsc.orgbohrium.com
Reaction Time Often several hours mdpi.comCan be reduced to minutes mdpi.commdpi.com
Work-up Often requires extraction with organic solventsSimpler work-up, sometimes just filtration of the product orgchemres.org
Environmental Impact Higher waste generation (lower E-Factor) airo.co.inReduced waste, lower energy consumption (improved E-Factor) airo.co.in

This table illustrates general trends in the field. airo.co.inmdpi.comnih.govnih.govmdpi.comrsc.orgbohrium.com

For instance, a one-pot synthesis of 2-arylbenzothiazoles has been reported using the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without any catalyst. nih.govnih.gov Another approach involves a catalyst-free synthesis in an air/DMSO oxidant system, which is operationally simple and avoids toxic byproducts. organic-chemistry.org These methods exemplify the successful application of green chemistry principles to produce important heterocyclic compounds like this compound and its analogues more sustainably.

Structure Activity Relationship Sar Investigations of 2 2 Ethoxyphenyl 1,3 Benzothiazole Derivatives

Influence of Substituents on the Benzothiazole (B30560) Core and Phenyl Ring

The 2-phenylbenzothiazole (B1203474) scaffold offers two primary regions for chemical modification: the fused benzothiazole ring system and the phenyl ring at the C-2 position. Research has consistently shown that even minor alterations to these regions can lead to significant changes in biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. chemistryjournal.netmdpi.com The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents are key determinants of the molecule's interaction with its biological target. chemistryjournal.net

The substitution pattern on the C-2 phenyl ring is a critical factor for biological potency. While direct and extensive research focusing exclusively on the 2-ethoxyphenyl moiety is limited, valuable insights can be drawn from studies on structurally similar ortho-alkoxy and ortho-hydroxy derivatives.

The presence of an oxygen-containing substituent at the ortho position of the phenyl ring can influence activity through several mechanisms:

Steric Effects: The ethoxy group (-OCH₂CH₃) at the ortho-position introduces steric bulk, which can influence the conformation of the molecule by restricting the rotation between the phenyl and benzothiazole rings. This fixed conformation may be more favorable for binding to a specific biological target.

Lipophilicity: The ethyl group increases the lipophilicity of the compound compared to a methoxy (B1213986) or hydroxyl group, which can affect its ability to cross cell membranes and reach its intracellular target.

Metabolic Activation: Alkoxy groups, such as ethoxy and methoxy, can undergo in vivo O-dealkylation by metabolic enzymes (e.g., cytochrome P450) to form a hydroxyl group (-OH). aston.ac.uk The resulting ortho-hydroxyl metabolite is a key pharmacophore for the anticancer activity of many 2-phenylbenzothiazole derivatives. For instance, studies on 2-(4-hydroxy-3-methoxyphenyl)benzothiazole have demonstrated its significant in vitro antitumor effects. chemistryjournal.net The introduction of a hydroxyl group on the 2-aryl moiety has been shown to significantly improve the selectivity of these compounds against tumor cell lines. Therefore, 2-(2-ethoxyphenyl)-1,3-benzothiazole may act as a prodrug, being metabolized to the more active 2-(2-hydroxyphenyl)-1,3-benzothiazole.

In broader SAR studies, the placement of groups like trifluoromethyl at the ortho position of the phenyl ring has been shown to be well-tolerated by enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to potent dual inhibitors. nih.govresearchgate.net This indicates that the ortho position is a key site for modulation of activity.

Modification of the benzothiazole core itself is a well-established strategy for tuning the biological profile of 2-phenylbenzothiazole derivatives. The introduction of substituents into the benzene (B151609) ring portion of the benzothiazole nucleus is considered essential for potent antiproliferative activity.

Key findings include:

Position 6: This position is frequently modified. The introduction of a methoxy (-OCH₃) group at the 6-position has been shown to yield compounds with potent cytotoxic activity. ut.ac.irsemanticscholar.org For example, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide was among the most active compounds in a series tested against a breast cancer cell line. semanticscholar.orgresearchgate.net

Position 5: Halogenation, particularly fluorination, at the C-5 position can enhance anticancer activity. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as having more potent and diverse activity compared to its non-fluorinated parent. tandfonline.com

Electron-withdrawing vs. Electron-donating Groups: The effect of the substituent's electronic nature is highly dependent on the biological target. Studies on antitubercular agents found that compounds with electron-withdrawing groups (such as -NO₂, -COOH, and halogens) on the benzothiazole ring generally showed better activity. chemistryjournal.net Conversely, other studies have highlighted the benefits of electron-donating groups like methoxy for anticancer applications. ut.ac.ir

The following table summarizes the impact of different substituents on the benzothiazole core on antiproliferative activity against various human cancer cell lines.

Compound ID Benzothiazole Substituent Phenyl Ring Substituent Cell Line Activity (IC₅₀ in µM)
DF 203 H 4-amino-3-methyl MCF-7 Potent
5F 203 5-Fluoro 4-amino-3-methyl Various More potent than DF 203
Derivative A 6-Methoxy 4-acetamido T47D 13.9
Derivative B 6-Hydroxy 4-hydroxy MCF-7 Potent

Data compiled from multiple sources for illustrative purposes. aston.ac.uksemanticscholar.orgtandfonline.com

Stereochemical Considerations and Conformational Effects on Biological Interactions

Computational studies suggest that the most energetically stable conformation for the unsubstituted 2-phenylbenzothiazole is planar or nearly planar. mdpi.com However, experimental data from X-ray crystallography reveals that significant inter-ring twist angles can exist in the solid state, with angles of 21° reported for some derivatives. researchgate.net This deviation from planarity is heavily influenced by the substitution pattern.

An ortho-substituent on the phenyl ring, such as the ethoxy group in this compound, is expected to exert a significant steric effect. This steric hindrance prevents the molecule from adopting a fully planar conformation, forcing the phenyl ring to twist out of the plane of the benzothiazole core. mdpi.com This fixed, non-planar conformation can be crucial for biological activity, as it may:

Present the necessary pharmacophoric elements in the correct spatial orientation to fit into a non-planar binding pocket of a target protein.

Prevent non-productive binding to other sites that might favor a planar ligand.

Studies on related structures, such as 2-aminobenzothiazoles, have shown that the 2-amino group tends to be coplanar with the heterocyclic ring system in the ground state, reinforcing the inherent planarity of the core scaffold. rsc.org The introduction of bulky groups at the C-2 position is therefore a primary method for modulating the molecule's three-dimensional topology and, consequently, its biological interactions.

Rational Design Principles for Modulating and Optimizing Biological Profiles

The SAR data gathered from testing series of analogs provides the foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Several key principles are employed to optimize the biological profiles of 2-phenylbenzothiazole compounds.

Pharmacophore Modeling: This ligand-based design approach involves identifying the essential structural features (the pharmacophore) required for biological activity. By analyzing a set of known active molecules, a 3D model can be constructed that defines the necessary arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a six-point pharmacophore model (AADHRR) was successfully developed to guide the design of benzothiazole-based p56lck kinase inhibitors. researchgate.net Such models serve as templates to design novel molecules that fit the hypothesis and are likely to be active.

Structure-Based Drug Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, inhibitors can be designed to fit precisely into the binding site. This approach was used in the development of novel benzothiazole-based inhibitors of the Heat shock protein 90 (Hsp90) C-terminal domain. mdpi.com By combining known SAR with structure-based pharmacophore models, a library of compounds was designed and synthesized, leading to the identification of inhibitors with low micromolar activity. mdpi.com

Molecular Hybridization: This strategy involves combining the 2-phenylbenzothiazole scaffold with other known pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced activity. This has been effectively used in the design of VEGFR-2 kinase inhibitors, where the benzothiazole core is linked to other groups known to interact with the enzyme's active site. nih.gov The goal is to create a new chemical entity that leverages the favorable binding characteristics of each of its constituent parts.

These rational design principles allow medicinal chemists to move beyond random screening and systematically modify the 2-phenylbenzothiazole scaffold to optimize interactions with a specific biological target, thereby improving its therapeutic potential. aston.ac.uknih.gov

Mechanistic Studies of Biological Activities Associated with 2 2 Ethoxyphenyl 1,3 Benzothiazole and Its Analogues

Molecular Interactions with Specific Biological Targets

The biological effects of 2-(2-ethoxyphenyl)-1,3-benzothiazole and related compounds are initiated by their direct interaction with specific biomolecules. These interactions can lead to the inhibition of enzymes crucial for disease progression or the modulation of receptor activity, thereby altering cellular signaling cascades.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, EGFR, VEGFR-2)

Benzothiazole (B30560) derivatives have been identified as potent inhibitors of several key enzymes implicated in pathological conditions.

Carbonic Anhydrase (CA) Inhibition: A series of benzo[d]thiazole-5- and 6-sulfonamides have been investigated as inhibitors of human (h) carbonic anhydrase isoforms. nih.gov These compounds, developed using ethoxzolamide (B1671626) as a lead molecule, have demonstrated significant inhibitory activity against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov The structure-activity relationship (SAR) for CA inhibition is notably sharp, with minor modifications to the benzothiazole scaffold or the 2-amino moiety resulting in significant changes in inhibitory activity. nih.govresearchgate.net This has led to the identification of several subnanomolar and low nanomolar, isoform-selective inhibitors targeting hCA II, VII, and IX. nih.gov The development of selective inhibitors for tumor-associated isoforms hCA IX and XII is a key strategy for designing anti-tumor agents, as inhibition of off-target cytosolic isoforms can lead to side effects. semanticscholar.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in tumor progression, making it an attractive target for cancer therapy. researchgate.net Novel benzoxazole (B165842) and benzothiazole derivatives have been designed and synthesized to specifically target VEGFR-2. researchgate.netnih.gov Certain thieno[2,3-d]pyrimidine (B153573) analogues incorporating the benzothiazole pharmacophore have shown potent anti-proliferative activities and significant VEGFR-2 inhibition, with some compounds demonstrating IC50 values in the nanomolar range, comparable to reference drugs like sorafenib. nih.gov The mechanism often involves arresting the cell cycle and inducing apoptosis in cancer cells. researchgate.net

Other Enzyme Inhibition: Benzothiazole derivatives have also shown inhibitory potential against other enzymes. For instance, certain analogues act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways. nih.gov Additionally, novel benzothiazoles have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), a promising approach for the treatment of Alzheimer's disease. nih.govnih.gov

Table 1: Enzyme Inhibition by Benzothiazole Analogues
Compound ClassTarget EnzymeKey FindingsReference
Benzo[d]thiazole-5- and 6-sulfonamidesCarbonic Anhydrase (hCA II, VII, IX)Subnanomolar to low nanomolar, isoform-selective inhibition. nih.gov
Thieno[2,3-d]pyrimidine analoguesVEGFR-2Potent inhibition with IC50 values as low as 3.2 nM. nih.gov
Benzothiazole-phenyl analoguessEH and FAAH (dual)Low nanomolar inhibition potencies. nih.gov
Pyrrolidin-1-yl-benzothiazolyl-methanoneAChE, BuChE, MAO-BMulti-target inhibition with IC50 values in the low micromolar range. nih.gov

Ligand-Receptor Binding and Allosteric Modulation Profiles

Beyond enzyme inhibition, benzothiazole derivatives can function as ligands for various receptors, either activating or blocking them, or modulating their function through allosteric mechanisms.

Dopamine (B1211576) and Histamine (B1213489) Receptor Binding: A series of benzothiazole-based ligands were synthesized and found to possess antagonist affinities in the low nanomolar range for both dopamine D2S and D3 receptors. nih.gov Similarly, novel benzothiazole derivatives have been developed as potent ligands for the histamine H3 receptor (H3R), with some compounds displaying Ki values in the low nanomolar range. nih.govuniba.it The 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b, for example, showed a high affinity for H3R with a Ki value of 0.012 μM. nih.gov

Allosteric Modulation: Benzothiadiazines, which are structurally related to benzothiazoles, have been shown to act as positive allosteric modulators (PAMs) of ionotropic glutamate (B1630785) receptors, specifically AMPA and Kainate receptors (KARs). jpp.krakow.pl These compounds enhance the receptor-mediated current primarily by decreasing receptor desensitization. jpp.krakow.pl This modulation of glutamatergic transmission highlights a different mechanism through which benzothiazole-like structures can influence neuronal activity. jpp.krakow.pl

Cellular Pathway Modulation by Benzothiazole Derivatives

The interaction of benzothiazole derivatives with their molecular targets triggers a cascade of events within the cell, leading to the modulation of critical cellular pathways. These alterations can result in outcomes such as programmed cell death or changes in the cellular redox environment.

Induction of Apoptosis and Cell Cycle Arrest Pathways

A significant mechanism underlying the anti-cancer activity of many benzothiazole derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in tumor cells.

Induction of Apoptosis: Novel benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines, including colorectal cancer and glioblastoma. researchgate.netnih.gov One primary mechanism is through the mitochondria-mediated intrinsic pathway. researchgate.netnih.gov This involves an increase in reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins such as Bax and Bad. researchgate.netnih.gov These events lead to the activation of downstream effector caspases, such as caspase-3 and caspase-9, ultimately resulting in DNA fragmentation and cell death. nih.govnih.gov Some derivatives also suppress survival pathways like the PI3K/AKT signaling pathway, further promoting apoptosis. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, benzothiazole compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. researchgate.net For example, benzoxazole derivative K313, a related compound, has been shown to induce moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov Other derivatives have been found to arrest the cell cycle in the G1, S, or G2/M phases, depending on the specific compound and cell line. mdpi.com This effect is often linked to the modulation of key cell cycle regulatory proteins. researchgate.net

Table 2: Modulation of Apoptosis and Cell Cycle by Benzothiazole Derivatives
Compound/DerivativeCell LineObserved EffectMechanismReference
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD)Colorectal Cancer (CRC)Apoptosis InductionMitochondria-mediated intrinsic pathway, ROS generation. researchgate.netnih.gov
PB11U87 (Glioblastoma), HeLa (Cervix Cancer)Apoptosis InductionSuppression of PI3K/AKT signaling pathway. nih.gov
Benzoxazole derivative K313Nalm-6 (Leukemia), Daudi (Lymphoma)Cell Cycle Arrest (G0/G1)Downregulation of p-p70S6K protein. nih.gov
Benzimidazole derivative 13MDA-MB-231 (Breast Cancer)Cell Cycle Arrest (G1 and S)Significant increase in G1 and S phase cell populations. mdpi.com

Modulation of Cellular Oxidative Stress and Antioxidant Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases. nih.gov Benzothiazole derivatives have demonstrated significant potential in modulating these pathways.

Many benzothiazole derivatives exhibit direct antioxidant properties by acting as free radical scavengers. researchgate.net Their efficacy has been demonstrated in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. For instance, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more effective than the reference butylated hydroxytoluene (BHT). researchgate.net

Beyond direct scavenging, these compounds can influence endogenous antioxidant systems. For example, benzothiazole treatment can regulate ROS metabolism and enhance the phenylpropanoid pathway in plants, which generates antioxidant compounds like flavonoids and phenolics, thereby delaying senescence. nih.gov This suggests that benzothiazole derivatives can bolster the cell's own defense mechanisms against oxidative damage. nih.govnih.gov

Analysis of Molecular Recognition and Binding Affinities

The efficacy of this compound and its analogues is fundamentally determined by their ability to recognize and bind to their biological targets with high affinity and specificity. This is quantified through various experimental and computational methods.

Binding affinities are often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. As discussed, benzothiazole derivatives have shown a wide range of affinities for their targets. For instance, inhibitors of carbonic anhydrase and VEGFR-2 have demonstrated potencies in the low nanomolar to subnanomolar range. nih.govnih.gov Ligands for dopamine and histamine receptors also exhibit Ki values in the low nanomolar range, indicating tight binding to their respective receptors. nih.govnih.gov

Molecular docking studies are frequently employed to predict and rationalize the binding modes of these compounds. These computational analyses provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net For example, docking studies supported the strong binding affinity of a potent VEGFR-2 inhibitor to its target. researchgate.net Similarly, in silico studies of an AChE and MAO-B dual inhibitor revealed strong interactions with the active sites of both enzymes, corroborating the experimental findings. nih.gov This detailed understanding of molecular recognition is crucial for the rational design and optimization of new, more potent, and selective benzothiazole-based therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 2 2 Ethoxyphenyl 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No specific studies detailing quantum chemical calculations for 2-(2-Ethoxyphenyl)-1,3-benzothiazole were identified. While DFT studies are common for the benzothiazole (B30560) class to predict electronic structure and spectroscopic properties, data for this specific derivative is absent in the available literature.

There are no available data from quantum chemical calculations that describe the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap specifically for this compound.

Theoretical predictions for NMR chemical shifts or vibrational frequencies for this compound, typically derived from DFT calculations, have not been reported in the searched scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as the ligand were found. Research on other benzothiazole derivatives shows they are frequently docked against various biological targets, but specific interaction models for the 2-(2-ethoxyphenyl) derivative are not available.

Information regarding the predicted binding modes or specific amino acid interactions between this compound and any biological target is currently unavailable.

Without docking studies, there is no energetic analysis, such as the calculation of binding energies or docking scores, for the formation of a complex between this compound and a receptor.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability

No molecular dynamics simulation studies have been published that explore the conformational space or binding stability of this compound, either alone or in complex with a biological target.

Advanced Derivatization and Hybrid Systems Incorporating 2 2 Ethoxyphenyl 1,3 Benzothiazole

Design and Synthesis of Benzothiazole-Hybrid Molecules

The design of hybrid molecules is a rational approach in drug discovery aimed at combining two or more distinct pharmacophoric units into a single chemical entity. This strategy can lead to compounds with improved affinity, better selectivity, or a broader spectrum of activity. The core principle involves identifying the key structural features of the 2-(2-ethoxyphenyl)-1,3-benzothiazole scaffold responsible for its activity and linking them to another bioactive moiety through a carefully chosen spacer.

The synthesis of these hybrids typically involves multi-step reactions. A common starting point is a functionalized benzothiazole (B30560), which can be prepared by reacting a substituted 2-aminothiophenol (B119425) with an appropriate aldehyde or carboxylic acid. nih.govjyoungpharm.org For instance, 2-(chloromethyl)-benzo[d]-thiazole is a versatile intermediate that can be reacted with hydroxyl-containing compounds to form ether linkages. jyoungpharm.org Another approach involves creating amide bonds. For example, benzothiazole-containing carboxylic acids can be coupled with amino-functionalized pharmacophores.

Key synthetic strategies for creating benzothiazole hybrids include:

Ether Linkage Formation: Reacting a haloalkyl-benzothiazole intermediate with a hydroxyl-containing molecule, such as a substituted hydroxymethanone, in the presence of a base like potassium carbonate. jyoungpharm.org

Amide Bond Coupling: Activating a carboxylic acid derivative of benzothiazole and reacting it with an amine-containing pharmacophore to form a stable amide linkage. nih.gov

Click Chemistry: Utilizing reactions like the Huisgen cycloaddition to link a benzothiazole unit with another molecule via a stable triazole ring, which can also contribute to the biological activity. nih.gov

Condensation Reactions: Knoevenagel condensation can be used to link benzothiazole derivatives with other heterocyclic systems, such as thiazolidinone, creating a conjugated system. researchgate.net

These synthetic routes allow for the modular construction of diverse hybrid molecules, where the benzothiazole core, the linker, and the secondary pharmacophore can all be systematically varied to optimize biological activity.

Conjugation Strategies with Other Recognized Pharmacophores and Bioactive Scaffolds

Molecular hybridization involves the conjugation of the primary benzothiazole scaffold with other well-established pharmacophores to create novel compounds with potentially enhanced or dual activities. The choice of the conjugated pharmacophore depends on the desired therapeutic outcome. For example, to develop novel anticancer agents, the benzothiazole moiety has been linked with pharmacophores known to inhibit key enzymes or cellular processes involved in cancer progression. semanticscholar.orgnih.govnih.gov

Commonly conjugated pharmacophores with the benzothiazole scaffold include:

1,3,4-Thiadiazole and 1,3,4-Oxadiazole: These five-membered heterocycles are known for a wide range of biological activities, including antimicrobial and anticancer effects. Hybrids incorporating these rings often exhibit potent antiproliferative properties. researchgate.netnih.gov

Thiazolidinedione: This scaffold is a key component of some antidiabetic drugs but has also been explored for its anticancer potential. Conjugation with benzothiazole has yielded potent inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). semanticscholar.orgnih.govnih.gov

Hydroxamic Acid: The hydroxamic acid functional group is a strong metal chelator and is a key feature of histone deacetylase (HDAC) inhibitors. Benzothiazole-hydroxamic acid hybrids have been designed as potential anticancer and antibacterial agents. acs.org

Piperazine/Piperidine: These saturated nitrogen-containing rings are common in many CNS-active drugs and can be incorporated as linkers or as pharmacophoric contributors themselves, influencing the solubility and pharmacokinetic properties of the hybrid molecule. researchgate.netnih.gov

Sulfonamides: The sulfonamide group is a classic pharmacophore in antibacterial drugs. Benzothiazole-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial activity, often targeting enzymes like dihydropteroate (B1496061) synthase. nih.govmdpi.com

The table below summarizes various conjugation strategies reported for the benzothiazole scaffold.

Conjugated Pharmacophore/ScaffoldLinker/BridgeTarget/Intended Activity
Hydroxamic Acid Amino acid or Alkanoic acidHDAC Inhibition (Anticancer), Biofilm Inhibition
1,3,4-Thiadiazole / Urea Thio-acetamideVEGFR-2 Inhibition (Anticancer)
Thiazolidinedione AcetamideVEGFR-2 Inhibition (Anticancer)
Cyanothiouracil Thio-acetamideVEGFR-2 Inhibition (Anticancer)
Piperidine Carboxamide SulfonylMulti-target Pain Relief
1,3,4-Oxadiazole-2-thiol Propyl piperazineAnticancer
Pyrazole Direct linkage or via acryloylAntimicrobial (DHPS Inhibition)

These examples demonstrate the versatility of the benzothiazole core in creating complex hybrid molecules by linking it to a diverse array of bioactive scaffolds through various chemical bridges. nih.govresearchgate.netsemanticscholar.orgnih.gov

Development of Multifunctional Compounds with Synergistic Activities

The ultimate goal of designing hybrid molecules is often to achieve multifunctionality, where a single compound can modulate multiple biological targets, or to elicit a synergistic response, where the combined effect is greater than the sum of the individual components. This approach is particularly valuable for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.govrsc.org

A key strategy is to combine a moiety that provides targeting or high affinity for a specific biological structure with another that exerts a therapeutic effect. For example, benzothiazole derivatives have shown an affinity for amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. rsc.org By conjugating the benzothiazole core with a metal-chelating group, multifunctional compounds have been developed that can both modulate the toxic aggregation of Aβ peptides and chelate excess metal ions involved in oxidative stress. rsc.org Some of these compounds can also be radiolabeled with isotopes like Copper-64, allowing them to function as PET imaging agents for diagnosing the disease, thus creating a "theranostic" agent. rsc.org

In the context of infectious diseases, benzothiazole-hydroxamic acid hybrids have been developed as dual-acting agents against Pseudomonas aeruginosa. acs.org These compounds simultaneously inhibit bacterial quorum sensing and disrupt iron homeostasis, both of which are crucial for biofilm formation, leading to a synergistic antibacterial effect. acs.org

Another area of development is in creating multifunctional agents for skin protection. nih.gov Benzothiazole derivatives have been designed to possess a combination of antioxidant, photoprotective (UV filtering), and antifungal properties in a single molecule. nih.gov For instance, compounds like 2-(furan-2-yl)benzothiazole and 2-(thiophen-2-yl)benzothiazole showed excellent UVB filtering capacity, antioxidant activity, and growth inhibition of dermatophytes, making them promising candidates for advanced dermatological and cosmeceutical applications. nih.gov

The table below presents examples of multifunctional benzothiazole derivatives and their combined activities.

Hybrid Compound TypeConstituent MoietiesObserved Multifunctional/Synergistic Activity
Alzheimer's Disease Agent Benzothiazole, Metal ChelatorModulates Aβ aggregation, chelates copper, enables PET imaging. rsc.org
Antibiofilm Agent Benzothiazole, Hydroxamic AcidDual inhibition of quorum sensing and iron homeostasis, synergistic biofilm inhibition. acs.org
Skin Protective Agent Benzothiazole, Furan/ThiopheneCombined antioxidant, UVB filtering, and antifungal activity. nih.gov
Anticancer Agent Benzothiazole, 1,3,4-ThiadiazoleAntiproliferative activity and apoptosis induction. nih.gov

The development of such multifunctional compounds represents a sophisticated evolution in drug design, moving from single-target agents to single-molecule combination therapies that can address the complexity of various diseases more effectively.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets for 2-(2-Ethoxyphenyl)-1,3-benzothiazole Derivatives

While 2-arylbenzothiazoles are well-known for their anticancer and antimicrobial properties, current research is expanding to a host of novel and diverse biological targets. This exploration is driven by the need for more selective and effective therapeutics for a range of complex diseases.

A significant area of future investigation lies in the development of benzothiazole (B30560) derivatives as multi-target-directed ligands (MTDLs) , particularly for neurodegenerative diseases like Alzheimer's. nih.govnih.govresearchgate.net Research is focusing on designing single molecules that can simultaneously modulate multiple targets involved in the disease pathology. nih.gov Emerging targets in this area include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), as well as the histamine (B1213489) H₃ receptor. nih.govnih.govtandfonline.com Some novel benzothiazoles have shown potent dual inhibitory activity against AChE and MAO-B, which is a promising approach for Alzheimer's treatment. researchgate.netnih.govrsc.orgrsc.org

Another promising frontier is the design of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . nih.govnih.gov The simultaneous inhibition of these two enzymes has shown synergistic effects in reducing pain and inflammation, offering a novel, non-opioid approach to pain management. nih.govnih.gov Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these dual inhibitors. nih.gov

The role of protein kinases in numerous diseases makes them attractive targets. Benzothiazole scaffolds are being investigated as inhibitors for a variety of kinases. nih.govacs.orgnih.gov Novel benzobisthiazoles have been identified as potent inhibitors of the cdc2-like kinase (CLK) family, which are implicated in neurodegenerative disorders and viral infections. nih.govacs.org Furthermore, specific benzothiazole derivatives have been designed to target Receptor-Interacting Protein Kinase 1 (RIPK1) to treat acute lung injury by modulating the necroptosis pathway. acs.org Other kinases being explored include Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response, and Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. mdpi.comrsc.org

Additional novel targets for benzothiazole derivatives include:

Carbonic Anhydrases (CAs): New amino acid-benzothiazole conjugates have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms hCA V and hCA II. nih.gov

Aryl Hydrocarbon Receptor (AhR): Certain 2-arylbenzothiazoles have been identified as potent AhR agonists, suggesting their potential role in modulating immune responses and other physiological processes. nih.gov

Beta-secretase 1 (BACE-1): Molecular docking studies suggest that benzothiazole derivatives have the potential to bind to and inhibit BACE-1, an enzyme critical in the formation of β-amyloid plaques in Alzheimer's disease. ijpbs.com

Target ClassSpecific Target(s)Therapeutic Area
Enzymes (Neurodegenerative) AChE, BChE, MAO-B, BACE-1Alzheimer's Disease
Enzymes (Pain/Inflammation) sEH, FAAHPain, Inflammation
Protein Kinases CLK family, RIPK1, ATR, EGFRNeurodegeneration, Inflammation, Cancer
Other Enzymes Carbonic Anhydrases (hCA II, hCA V)Various (e.g., glaucoma)
Receptors Histamine H₃, Aryl Hydrocarbon (AhR)Alzheimer's Disease, Immunology

Development of Innovative and Sustainable Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of 2-substituted benzothiazoles is traditionally achieved through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. ekb.eg Future research is heavily focused on developing more efficient, cost-effective, and environmentally benign synthetic protocols. These "green" methodologies aim to reduce reaction times, minimize the use of hazardous solvents and catalysts, and simplify workup procedures. ekb.eg

Key areas of innovation include:

Catalyst-Free Systems: Methods are being developed that proceed without any catalyst, using systems like air/DMSO as the oxidant, which is operationally simple and reduces toxic byproducts.

Novel Catalysts: A wide range of new catalytic systems are being explored, including nanoparticles, ionic liquids, silica (B1680970) sulfuric acid, and recyclable catalysts like sulfated tungstate (B81510). These offer high yields under mild conditions.

Alternative Energy Sources: Ultrasound irradiation and microwave-assisted synthesis are being increasingly used to accelerate reactions, often leading to higher yields in significantly shorter times and under solvent-free conditions. ekb.eg

Green Solvents: The use of environmentally friendly solvents like water or glycerol (B35011), or conducting reactions under solvent-free conditions, is a major trend in sustainable synthesis.

These innovative methods not only make the synthesis process more sustainable but also facilitate the creation of diverse libraries of this compound derivatives for biological screening, accelerating the discovery of new therapeutic agents.

Synthetic MethodologyKey FeaturesAdvantages
Ultrasound Irradiation Use of sulfated tungstate catalyst; solvent-free.Fast reaction rates, mild conditions, excellent yields, catalyst recyclability.
Microwave-Assisted Synthesis Can be catalyst-free or use catalysts like glacial acetic acid.Quantitative yields in minutes, reduced energy consumption. mdpi.com
Catalyst-Free (Air/DMSO) Uses air as the terminal oxidant and DMSO as the solvent.Operationally simple, avoids metal catalysts, cost-effective.
Nanoparticle Catalysis Employs catalysts like Cu(II)-containing nano-silica.High yields, short reaction times, wide substrate scope.
Green Catalyst/Solvent Uses catalysts like silica sulfuric acid in solvents like water or methanol.Environmentally friendly, reusable catalyst, mild conditions.

Application of Artificial Intelligence and Machine Learning in Benzothiazole Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, and their application to benzothiazole research holds immense promise. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the process of bringing a new drug to market.

Future applications in the context of this compound and its derivatives include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel biological targets for benzothiazole derivatives.

High-Throughput Virtual Screening: ML models can rapidly screen massive virtual libraries of benzothiazole compounds to predict their binding affinity to specific targets, prioritizing candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new benzothiazole derivatives with optimized properties, such as enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity and physicochemical properties of new benzothiazole analogues, guiding lead optimization.

Lead Optimization: AI can help refine the structure of lead compounds to improve their efficacy and reduce potential side effects by predicting how structural modifications will impact various properties.

By integrating AI and ML, researchers can navigate the vast chemical space of benzothiazole derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches and increasing the probability of discovering successful drug candidates.

Detailed Investigative Studies on Specific Mechanisms of Action at the Sub-Cellular and Molecular Levels

A deeper understanding of how this compound derivatives exert their effects at a fundamental level is crucial for their development as therapeutic agents. Future research will focus on elucidating their precise mechanisms of action.

Sub-Cellular Localization: A key area of investigation is determining where these compounds accumulate within the cell. Recent studies have shown that subtle structural changes in benzothiazole derivatives can lead to significant differences in their intracellular localization. For example, some thiophene-conjugated benzothiazoles have been shown to selectively stain mitochondria, while others accumulate in lipid droplets. This ability to target specific organelles opens up possibilities for developing organelle-specific therapies and advanced bioimaging tools.

Molecular Mechanism Studies: Elucidating the molecular interactions that underpin the biological activity of these compounds is a high priority. Future studies will involve:

Pathway Analysis: Identifying the specific signaling pathways that are modulated by benzothiazole derivatives. For instance, studies have shown that certain compounds inhibit the AKT and ERK signaling pathways in cancer cells or the RIPK1-mediated necroptosis pathway in inflammatory conditions. acs.org

Binding Mode Analysis: Using techniques like X-ray crystallography and advanced molecular modeling to understand how these molecules bind to their target proteins. For example, modeling studies suggest that some benzothiazole-based FAAH inhibitors act as transition-state analogues, mimicking the natural substrate's binding. acs.org

Transcriptomics and Proteomics: Employing systems biology approaches to get a global view of the changes in gene and protein expression within cells upon treatment with benzothiazole derivatives.

These detailed mechanistic studies will not only rationalize the observed biological activities but also guide the design of next-generation compounds with improved target specificity and reduced off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Ethoxyphenyl)-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions or catalytic coupling. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) facilitates formylation of hydrazine intermediates at 60–65°C, followed by purification via column chromatography . Nickel-catalyzed alkyne insertion into benzothiazoles (e.g., using [Ni(cod)₂] and IPr ligand) enables structural diversification, with yields improving under thermal desulfidation (80°C for 3 hours) . Key factors include solvent choice (hexane vs. polar solvents), catalyst loading (10 mol%), and temperature gradients to minimize side reactions.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1800 cm⁻¹, C=N at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for substituted benzene/thiazole rings) and confirm substituent positions via coupling patterns .
  • X-ray Crystallography : Resolve dihedral angles between aromatic systems (e.g., 6.5° between benzothiazole and pyrazole rings) to validate spatial orientation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in benzothiazole derivatives?

  • Methodology : Screen against disease-specific models:

  • Antimycobacterial Activity : Test inhibition of Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (IC₅₀ values <10 µg/mL indicate potency) .
  • Antischistosomal Activity : Assess viability of schistosomula and adult worms via ATP-based luminescence assays (low micromolar IC₅₀ suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological efficacy across benzothiazole analogs?

  • Methodology : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and evaluate impacts:

  • Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring enhances antitubercular activity by improving membrane permeability .
  • Extended Conjugation : Thienyl or pyridyl substituents redshift UV/Vis absorption (e.g., 350→420 nm) via charge-transfer effects, correlating with photodynamic activity .
  • Data Normalization : Compare IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to mitigate assay variability .

Q. How can contradictory spectral data in benzothiazole derivatives be addressed during structural elucidation?

  • Methodology :

  • Dynamic NMR : Resolve tautomerism or rotational barriers in polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., positional ethoxyphenyl variants) with <2 ppm mass error.
  • Computational Modeling : Simulate IR/NMR spectra (DFT/B3LYP) to match experimental data and identify impurities .

Q. What strategies enhance the nonlinear optical (NLO) properties of this compound for material science applications?

  • Methodology :

  • Substituent Engineering : Introduce N,N-dialkylamino or alkoxy groups to augment hyperpolarizability (β) via conjugation .
  • Z-Scan Technique : Quantify NLO coefficients (e.g., two-photon absorption cross-section) using femtosecond laser pulses.
  • Crystallographic Alignment : Optimize molecular packing (e.g., π-stacking interactions) to maximize bulk susceptibility .

Q. Why do catalytic systems like nickel(0) outperform palladium in benzothiazole functionalization?

  • Methodology :

  • Oxidative Addition : Nickel(0) inserts into C–S bonds of benzothiazoles at room temperature, forming stable thianickelacycle intermediates (confirmed by XAFS) .
  • Desulfidation Efficiency : Thermal treatment (80°C) cleaves S–Ni bonds, enabling alkyne-to-quinoline conversion with 50% yield, whereas Pd catalysts often require harsher conditions .

Q. How does X-ray crystallography aid in resolving polymorphism in benzothiazole-based crystals?

  • Methodology :

  • Asymmetric Unit Analysis : Identify independent molecules (e.g., molecules A and B in ) and compare torsion angles to detect polymorphic variations .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π, π–π stacking) to predict stability of crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.